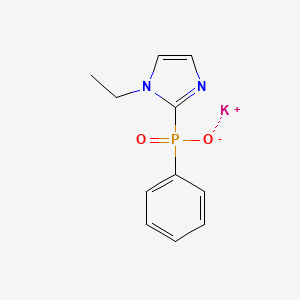
N-(1-cyclopropylethyl)-3-fluorobenzamide
Descripción general
Descripción
N-(1-cyclopropylethyl)-3-fluorobenzamide: is an organic compound characterized by a benzamide core substituted with a fluorine atom at the 3-position and a cyclopropylethyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-fluorobenzamide typically involves the following steps:
Formation of 3-fluorobenzoyl chloride: This is achieved by reacting 3-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The 3-fluorobenzoyl chloride is then reacted with 1-cyclopropylethylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.
The overall reaction can be summarized as:
3-fluorobenzoic acid+SOCl2→3-fluorobenzoyl chloride+HCl+SO2
3-fluorobenzoyl chloride+1-cyclopropylethylamine+Et3N→this compound+Et3N⋅HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-cyclopropylethyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and primary amines under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products
Nucleophilic Substitution: Substituted benzamides.
Reduction: N-(1-cyclopropylethyl)-3-fluoroaniline.
Oxidation: 3-fluorobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1-cyclopropylethyl)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which N-(1-cyclopropylethyl)-3-fluorobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylethyl group can enhance binding affinity and specificity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-cyclopropylethyl)-3-chlorobenzamide
- N-(1-cyclopropylethyl)-3-bromobenzamide
- N-(1-cyclopropylethyl)-3-methylbenzamide
Uniqueness
N-(1-cyclopropylethyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-6-9)14-12(15)10-3-2-4-11(13)7-10/h2-4,7-9H,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLFANMRRMDUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde](/img/structure/B3823079.png)
![2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid](/img/structure/B3823086.png)

![(2S)-1-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B3823099.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentanedioic acid](/img/structure/B3823108.png)

![[3,4-Dibenzoyloxy-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B3823127.png)





![1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]urea](/img/structure/B3823157.png)
